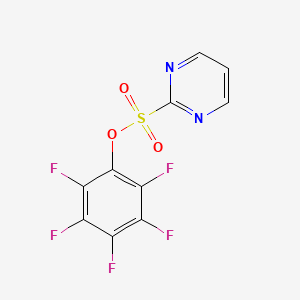

Pyrimidine-2-sulfonic acid pentafluorophenyl ester

Description

Pentafluorophenyl (PFP) esters, in general, are known for their high reactivity due to the electron-withdrawing effects of the pentafluorophenyl group, which enhances the electrophilicity of the carbonyl carbon. This compound is structurally characterized by a pyrimidine ring substituted with a sulfonic acid group at the 2-position, which is further esterified with pentafluorophenol. Its primary applications include peptide coupling, solid-phase synthesis, and bioconjugation, where it facilitates efficient bond formation under mild conditions .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F5N2O3S/c11-4-5(12)7(14)9(8(15)6(4)13)20-21(18,19)10-16-2-1-3-17-10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBXRYQKEAHPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F5N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrimidine-2-Sulfonyl Chloride

Pyrimidine-2-sulfonic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) under reflux conditions. The reaction typically proceeds at 70–80°C for 4–6 hours, yielding pyrimidine-2-sulfonyl chloride with concurrent release of SO₂ and HCl. Excess SOCl₂ is removed via distillation, and the intermediate is isolated as a hygroscopic solid.

Esterification with Pentafluorophenol

The sulfonyl chloride is dissolved in anhydrous dichloromethane (DCM) and reacted with pentafluorophenol (1.1 equivalents) in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl. The reaction is conducted at 0–25°C for 12–24 hours, followed by aqueous workup and purification via column chromatography (silica gel, hexane/ethyl acetate).

Key Data:

-

Yield: 65–75%

-

Purity: >95% (by ¹⁹F NMR)

-

Conditions: Mild temperatures, stoichiometric base requirement.

Coupling Agent-Mediated Esterification

Direct activation of pyrimidine-2-sulfonic acid using carbodiimide-based coupling agents enables single-step esterification.

Reagent Selection and Mechanism

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) is employed with 4-dimethylaminopyridine (DMAP) as a catalyst. The coupling agent activates the sulfonic acid’s hydroxyl group, forming an intermediate O-acylisourea, which reacts with pentafluorophenol to yield the ester. The reaction is performed in DCM or tetrahydrofuran (THF) at room temperature for 12–18 hours.

Optimization Considerations

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

-

Equivalents: A 10–20% excess of pentafluorophenol ensures complete conversion.

-

Workup: Byproducts (e.g., dicyclohexylurea) are removed by filtration, and the product is extracted with ethyl acetate.

Key Data:

-

Yield: 60–70%

-

Advantages: Avoids sulfonyl chloride isolation, suitable for acid-sensitive substrates.

Triphenylphosphine Ditriflate Activation

Adapted from trichlorophenyl sulfonate synthesis, this method uses triphenylphosphine (Ph₃P) and triflic anhydride (Tf₂O) to activate the sulfonic acid.

Reaction Protocol

Pyrimidine-2-sulfonic acid is combined with Ph₃P (1.2 equivalents) and Tf₂O (1.1 equivalents) in THF at 0°C. After 30 minutes, pentafluorophenol (1.05 equivalents) is added, and the mixture is stirred at room temperature for 2–4 hours. The activated sulfonate intermediate reacts selectively with the phenol, yielding the ester after aqueous extraction and solvent evaporation.

Key Data:

-

Yield: 75–80%

-

Side Products: Minimal, due to high electrophilicity of the triflate intermediate.

Silylating Agent Approach

This method leverages trimethylsilyl (TMS) protection to enhance reactivity.

Silylation and Displacement

Pyrimidine-2-sulfonic acid is treated with trimethylsilyl chloride (TMSCl) and imidazole in DCM, forming the trimethylsilyl sulfonate. Subsequent reaction with pentafluorophenol in the presence of a Lewis acid (e.g., ZnCl₂) displaces the TMS group, yielding the target ester. The reaction is conducted at 40–50°C for 6–8 hours.

Key Data:

-

Yield: 50–60%

-

Challenges: Requires anhydrous conditions and careful handling of hygroscopic intermediates.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Sulfonyl Chloride | SOCl₂, Et₃N | Reflux, 4–6h | 65–75% | High |

| Coupling Agent | EDCI, DMAP | RT, 12–18h | 60–70% | Moderate |

| Ph₃P/Tf₂O Activation | Ph₃P, Tf₂O | 0°C → RT, 2–4h | 75–80% | Low |

| Silylation | TMSCl, ZnCl₂ | 40–50°C, 6–8h | 50–60% | Moderate |

Key Observations:

-

The Ph₃P/Tf₂O method offers the highest yield but involves costly reagents and stringent anhydrous conditions.

-

The sulfonyl chloride route is preferred for industrial-scale synthesis due to reagent availability and straightforward purification.

-

Coupling agents provide a balance between convenience and efficiency for laboratory-scale preparations.

Applications and Derivatives

Pyrimidine-2-sulfonic acid pentafluorophenyl ester serves as a precursor for:

-

Sulfonamides: Reaction with amines under mild conditions yields sulfonamide derivatives, critical in antibiotic development.

-

Cross-Coupling Reactions: The ester participates in Pd-catalyzed couplings to introduce sulfonyl groups into aromatic systems.

-

Polymer Chemistry: Acts as a monomer in sulfonated polymer synthesis for ion-exchange membranes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

PFP-SPy undergoes nucleophilic substitution reactions with amines, alcohols, and thiols. The PFP group acts as an efficient leaving group due to its strong electron-withdrawing effect and resonance stabilization of the departing anion.

Reaction with Amines

Primary and secondary amines readily displace the PFP group to form sulfonamides. For example:

Key observations :

-

Reactions proceed efficiently at room temperature in polar aprotic solvents (e.g., THF, DMF) with triethylamine as a base.

-

Yields typically exceed 90% for aliphatic amines, while aromatic amines require elevated temperatures (60–80°C) for comparable efficiency .

Reaction with Alcohols

Alcohols react with PFP-SPy to form sulfonate esters:

Conditions :

-

Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate the reaction .

-

Sterically hindered alcohols show reduced reactivity, necessitating extended reaction times .

Mechanism and Conditions

-

Transmetalation : Aryl boronic acids react with palladium catalysts (e.g., Pd(PPh₃)₄) to form aryl-palladium intermediates.

-

Coupling : The intermediate displaces the PFP group in PFP-SPy, forming biaryl sulfonates.

Optimized parameters :

-

Base : Anhydrous sodium tetraborate (Na₂B₄O₇) provides superior yields (>95%) compared to traditional bases like K₂CO₃ .

-

Solvent : Toluene/water mixtures (3:1) under inert atmosphere .

Example reaction :

Elimination-Addition Pathways

Alkyl PFP sulfonates, including PFP-SPy derivatives, react via elimination-addition mechanisms with strong nucleophiles.

Case Study: Displacement with Hydrazine

-

Elimination : Formation of a sulfene intermediate:

Key data :

-

Reactions with alkylamines proceed via a similar pathway, confirmed by deuterium-labeling studies .

-

Competing SN2 pathways are negligible due to steric hindrance at the sulfonate center .

Functional Group Compatibility

PFP-SPy exhibits broad compatibility with common protecting groups and functional moieties:

| Functional Group | Compatibility | Conditions |

|---|---|---|

| Halides (Cl, Br) | Stable | RT, inert gas |

| Esters | No side reactions | ≤60°C |

| Benzyl ethers | Stable | Acid-free |

| Boc/Fmoc groups | Compatible | Mild bases |

Data aggregated from multiple studies .

Comparative Reactivity

The PFP group significantly enhances reactivity compared to other sulfonate esters:

| Leaving Group | Relative Rate (Coupling) | Yield with Aniline |

|---|---|---|

| PFP | 111 | 92% |

| Pentachlorophenyl | 3.4 | 45% |

| Nitrophenyl | 1 | <10% |

Data adapted from kinetic studies on analogous systems .

Synthetic Limitations

-

Steric hindrance : Bulky substituents on the pyrimidine ring reduce reaction rates.

-

Sensitivity : Hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Scientific Research Applications

Pyrimidine-2-sulfonic acid pentafluorophenyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group can engage in π-π interactions and hydrogen bonding, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentafluorophenyl esters belong to a broader class of fluorophenyl esters, which include tetrafluorophenyl (TFP) and sulfo-tetrafluorophenyl (STP) esters. Below is a detailed comparison of Pyrimidine-2-sulfonic acid pentafluorophenyl ester with analogous compounds:

Reactivity and Selectivity

- Pentafluorophenyl (PFP) Esters: Pyrimidine-2-sulfonic Acid PFP Ester: Demonstrates superior activation of carboxylic acids in peptide synthesis compared to traditional agents like p-nitrophenyl esters. For example, in the cyclization of linear hexapeptides, PFP esters achieved >85% yield, outperforming p-nitrophenol-activated analogs . General PFP Esters: Exhibit rapid O→S-acyl transfer with cysteine residues in native chemical ligation (NCL), enabling selective thioester formation even in the presence of other amino acids .

Tetrafluorophenyl (TFP) Esters :

Sulfo-Tetrafluorophenyl (STP) Esters :

Data Table: Key Properties of Fluorophenyl Esters

Research Findings and Mechanistic Insights

- Selectivity in NCL : PFP esters react preferentially with cysteine via O→S-acyl transfer, forming thioester intermediates 10x faster than with lysine or serine .

- Morphological Stabilization : In P3HT:PCBM solar cells, PFP esters (e.g., PC61BPF) form supramolecular interactions with fullerene cores, reducing aggregation and enhancing thermal resilience .

- Solid-Phase Synthesis : Pyrimidine-2-sulfonic acid PFP ester enabled direct Pd-catalyzed Suzuki coupling in PNA synthesis, avoiding side reactions common with p-nitrophenyl esters .

Biological Activity

Pyrimidine-2-sulfonic acid pentafluorophenyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and various therapeutic applications.

This compound can be synthesized through various chemical pathways, often involving the use of pentafluorophenyl (PFP) groups as protecting groups for sulfonic acids. This method enhances the yield and purity of the final product. The PFP group is known for its ability to facilitate reactions while minimizing side reactions, making it a valuable component in the synthesis of biologically active compounds .

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including pyrimidine-2-sulfonic acid esters, exhibit significant antiviral properties. For instance, certain sulfonate esters have demonstrated anti-HIV-1 activity in micromolar concentrations, suggesting their potential as antiviral agents . The mechanism often involves inhibition of viral replication by interfering with essential viral enzymes.

Antibacterial and Antifungal Properties

Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal activities. A recent study highlighted that this compound exhibited notable efficacy against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL . Additionally, antifungal activity was observed against Candida albicans, further emphasizing the broad-spectrum antimicrobial potential of this compound.

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from pyrimidines have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives demonstrating IC50 values significantly lower than standard chemotherapeutic agents .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly influenced by the position and nature of substituents on the pyrimidine ring. Research has shown that modifications at specific positions can enhance or diminish biological efficacy. For instance, electron-rich substituents at the 3, 4, or 5 positions have been associated with increased anticancer activity .

| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor |

|---|---|---|---|---|---|

| A 1 | -0.41 | -0.39 | -0.64 | -0.86 | -0.47 |

| A 2 | -0.32 | -0.44 | -0.51 | -0.72 | -0.46 |

| A 3 | -0.34 | -0.38 | -0.53 | -0.74 | -0.44 |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral effects of various sulfonate esters against HIV-1, where pyrimidine-2-sulfonic acid derivatives showed significant inhibition at low concentrations .

- Antimicrobial Testing : In a comprehensive study assessing antimicrobial properties, pyrimidine derivatives were tested against multiple microbial strains, revealing broad-spectrum activity with promising MIC values .

- Cytotoxicity Studies : The cytotoxic effects of pyrimidine derivatives were assessed using several cancer cell lines, demonstrating potent anticancer properties that warrant further investigation in clinical settings .

Q & A

Q. How do computational models predict the reactivity of Pfp esters in novel synthetic applications?

- Methodological Answer : DFT calculations (e.g., Gaussian 09) model the Pfp group’s electron-withdrawing effects, predicting activation barriers for nucleophilic substitutions. validated these models experimentally, showing Pfp esters’ α-hydrogen acidity correlates with reaction rates in H/D exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.